Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole
Overview
Description
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole is a complex organic compound that features an imidazole ring substituted with a phenoxypropyl group and a phenylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxypropyl Intermediate: This step involves the reaction of 4-(2-phenylpropan-2-yl)phenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]chloride.
Imidazole Ring Formation: The intermediate is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to form the desired imidazole derivative.
Oxalic Acid Addition: Finally, the imidazole derivative is treated with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropan-2-yl moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the phenylpropan-2-yl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypropyl and imidazole groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]pyrrolidine
- 1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amine
Uniqueness
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole is unique due to the presence of both the imidazole ring and the phenoxypropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O.C2H2O4/c1-21(2,18-7-4-3-5-8-18)19-9-11-20(12-10-19)24-16-6-14-23-15-13-22-17-23;3-1(4)2(5)6/h3-5,7-13,15,17H,6,14,16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCZUKCKKJLLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3C=CN=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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